molecular formula C11H7ClF2N2O B1475209 3-chloro-1-(2,5-difluorobenzyl)pyrazin-2(1H)-one CAS No. 1778771-24-6

3-chloro-1-(2,5-difluorobenzyl)pyrazin-2(1H)-one

Cat. No.: B1475209
CAS No.: 1778771-24-6
M. Wt: 256.63 g/mol
InChI Key: HMNHZQJEFVQLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-(2,5-difluorobenzyl)pyrazin-2(1H)-one is a chemical compound built on a pyrazin-2(1H)-one scaffold, a core structure of significant interest in medicinal and agrochemical research . This scaffold is recognized as a versatile building block in organic synthesis, serving as a key template for developing various therapeutic agents . The specific substitution pattern on this molecule, featuring a 2,5-difluorobenzyl group at the 1-position and a chlorine at the 3-position, is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies. Research Applications and Value: The primary research value of this compound lies in its potential as a precursor for the synthesis of more complex heterocyclic systems. Analogs of this scaffold have been explored for a wide range of biological activities. Pyrazinone and related heterocyclic cores are prevalent in pharmaceuticals, with over 85% of FDA-approved drugs containing heterocyclic moieties . These structures are fundamental in drugs targeting various diseases, including cancer . Furthermore, the 2,5-difluorobenzyl moiety is a common pharmacophore in drug discovery, often used to enhance metabolic stability and binding interactions with target proteins . Researchers can utilize this compound to develop novel molecules for screening against various biological targets, such as protein kinases, which are implicated in diseases like cancer . Intended Use and Handling: This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses in humans or animals. All information provided is for research reference only. Researchers should handle this compound with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

3-chloro-1-[(2,5-difluorophenyl)methyl]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF2N2O/c12-10-11(17)16(4-3-15-10)6-7-5-8(13)1-2-9(7)14/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNHZQJEFVQLFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN2C=CN=C(C2=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-1-(2,5-difluorobenzyl)pyrazin-2(1H)-one is a synthetic organic compound belonging to the pyrazinone family. Its unique structure, characterized by a pyrazine ring fused with a carbonyl group and substituted with chlorine and fluorine atoms, positions it as a compound of interest in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

The molecular formula of this compound is C11H7ClF2N2OC_{11}H_{7}ClF_{2}N_{2}O with a molecular weight of 256.63 g/mol. The presence of the chlorine and fluorine substituents enhances its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC11H7ClF2N2OC_{11}H_{7}ClF_{2}N_{2}O
Molecular Weight256.63 g/mol
CAS Number1778771-24-6

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent. The mechanism of action is believed to involve the inhibition of specific enzymes critical for bacterial survival.

Anticancer Activity

The compound has shown promising results in anticancer studies. It has been tested against different cancer cell lines, exhibiting cytotoxic effects that correlate with its concentration. Notably, the compound's ability to induce apoptosis in cancer cells has been observed, highlighting its potential as a therapeutic agent in cancer treatment.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, leading to disrupted cellular functions.
  • Receptor Modulation : It may modulate receptor activities, affecting signal transduction pathways critical for cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, promoting cell death.

Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, showcasing its potential as an antimicrobial agent.

Study 2: Anticancer Activity

A recent investigation evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells. The study reported an IC50 value of 15 µM after 48 hours of treatment, indicating significant anticancer activity. Flow cytometry analysis revealed increased levels of apoptosis markers in treated cells compared to controls.

Comparison with Similar Compounds

Key Differences :

  • The target compound replaces the cyclopropane or dimethoxypropan-2-yl groups at position 1 with a 2,5-difluorobenzyl moiety. This substitution may enhance lipophilicity and blood-brain barrier penetration, critical for neuroimaging .

Pyrazinones as Kinase Inhibitors

Marine-derived pyrazinones, such as hamacanthin analogs, inhibit platelet-derived growth factor receptor (PDGFR) with IC₅₀ values in the µM range . Structural comparisons:

  • Marine hamacanthin derivatives : Feature asymmetric 3,5-substitutions (e.g., 3-chloro-5-aryl groups).
  • Target compound : Lacks the 5-substituent but introduces a difluorobenzyl group.

Activity Implications :

  • The 3-chloro group in both compounds likely contributes to ATP-binding pocket interactions. However, the 2,5-difluorobenzyl group in the target compound may confer selectivity over other receptor tyrosine kinases (RTKs) due to steric and electronic effects .

Substituent Effects on Physicochemical Properties

and highlight substituent-driven variations:

  • 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one () : The methoxy group increases polarity but reduces metabolic stability compared to fluorine substituents.
  • 5-(2-Fluorophenyl)pyrazin-2(1H)-one () : Fluorine at the phenyl ring improves bioavailability but may reduce binding affinity compared to difluorinated analogs.

Table 1: Comparative Analysis of Pyrazinone Derivatives

Compound Position 1 Substituent Position 3 Substituent Key Application Notable Properties
Target Compound 2,5-Difluorobenzyl Chlorine Potential imaging/kinase Enhanced metabolic stability
Compound 44 () Cyclopropyl-methoxyethyl 4-Methoxy-aniline CRF-R1 PET imaging High receptor affinity
Marine hamacanthin analog () Benzyl/alkyl Chlorine/aryl PDGFR inhibition IC₅₀ < 1 µM
5-(2-Fluorophenyl)pyrazinone () Phenyl Hydrogen Synthetic intermediate Lower bioavailability

Research Findings and SAR Insights

  • CRF-R1 Binding: The 2,5-difluorobenzyl group may mimic the hydrophobic regions of endogenous CRF peptides, as seen in truncated peptide antagonists .
  • Kinase Inhibition : Chlorine at position 3 is critical for ATP-pocket binding, but the difluorobenzyl group’s bulkiness may limit activity against PDGFR compared to marine analogs with smaller substituents .
  • Synthetic Flexibility : Microwave-assisted synthesis () enables rapid generation of analogs, though the target compound’s fluorinated benzyl group may require specialized coupling conditions .

Notes on Unresolved Aspects

  • Crystallographic Data: details crystal forms of unspecified pyrazinones; the target compound’s crystallization behavior remains unstudied.
  • In Vivo Data: No evidence provided on pharmacokinetics or toxicity, necessitating further studies.

Preparation Methods

Starting Materials and Key Intermediates

The synthesis begins with pyrazinone intermediates bearing reactive sites suitable for cross-coupling. For example, intermediates labeled as 9 , 28 , and 34 serve as pivotal compounds in the synthetic pathway.

  • Intermediate 9 is coupled with aryl boronic acids or amines via Buchwald–Hartwig or Suzuki reactions.
  • Intermediates 28 and 34 are prepared by Suzuki coupling of intermediate 9 with ethyl 3- or 4-aminobenzoate derivatives.
  • These intermediates are further functionalized through Miyaura borylation and Suzuki coupling with 2,5-difluorobenzyl bromide to introduce the 2,5-difluorobenzyl moiety.

Key Reactions and Conditions

Step Reaction Type Reagents and Conditions Yield (%) Notes
(a) Coupling of intermediate 9 with amines Pd2(dba)3, xantphos, Cs2CO3, dry DMF, Argon atmosphere, 120 °C, 8 h 65.9 Buchwald–Hartwig amination to form key intermediates
(b) Miyaura borylation bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, dry dioxane, Argon atmosphere, 100 °C, 4 h - Introduces boronate ester for Suzuki coupling
(c) Suzuki coupling with 2,5-difluorobenzyl bromide Pd(PPh3)4, Cs2CO3, dioxane:H2O (5:1), Argon atmosphere, 80–100 °C, 2–7 h 48.6–52.3 One-pot sequence with Miyaura borylation for efficient coupling
(d) Deprotection of PMB group Trifluoroacetic acid (CF3COOH), 60 °C, 5 h - Removes para-methoxybenzyl protecting group
(e) Ester hydrolysis NaOH, methanol:H2O (3:1), 60 °C, 4 h 54.2–65.7 Converts esters to carboxylic acids or other functionalities
(f) Condensation with amines Appropriate amine, PyBop, DIPEA - Forms final pyrazinone derivatives

Note: Yields vary depending on specific substrates and reaction scales.

One-Pot Sequential Reactions

A notable feature in the preparation is the use of one-pot Miyaura borylation followed by Suzuki coupling, which streamlines the synthesis by avoiding isolation of unstable boronate intermediates. This approach enhances overall efficiency and reduces purification steps.

Reaction Scheme Summary

The preparation follows a modular approach:

Research Findings and Optimization

  • The use of Pd-based catalysts such as Pd2(dba)3 with xantphos ligand and Pd(PPh3)4 is critical for achieving high coupling efficiency.
  • Cs2CO3 is the preferred base for Suzuki reactions, providing good yields and minimizing side reactions.
  • Reaction temperatures between 80–120 °C and inert atmosphere (argon) are essential to maintain catalyst activity and prevent oxidation.
  • Deprotection steps using trifluoroacetic acid and sodium hydroxide are mild enough to preserve sensitive functional groups.
  • The one-pot borylation-Suzuki sequence reduces reaction time and improves overall yield compared to isolated stepwise procedures.
  • The chlorination at the 3-position of the pyrazinone ring is achieved via selective halogenation using N-iodosuccinimide (NIS) or related reagents under controlled conditions, ensuring regioselectivity.

Data Table: Representative Reaction Conditions and Yields

Intermediate Reaction Step Reagents/Conditions Yield (%) Reference
9 to 16/22 Buchwald–Hartwig amination Pd2(dba)3, xantphos, Cs2CO3, DMF, 120 °C 65.9
16/22 to 18/24 Miyaura borylation + Suzuki coupling bis(pinacolato)diboron, Pd(dppf)Cl2, 2,5-difluorobenzyl bromide, dioxane/H2O, 100 °C 48.6–52.3
Deprotection PMB removal CF3COOH, 60 °C, 5 h -
Hydrolysis Ester to acid NaOH, MeOH/H2O, 60 °C, 4 h 54.2–65.7
Final condensation Amine coupling PyBop, DIPEA -

Q & A

Q. What are the established synthetic routes for 3-chloro-1-(2,5-difluorobenzyl)pyrazin-2(1H)-one, and how do reaction conditions influence yield and purity?

The compound can be synthesized via multi-step protocols involving substituted benzyl precursors and pyrazinone intermediates. A common approach involves:

  • Chlorination : Reacting hydroxylated pyrazinones with phosphoryl chloride (POCl₃) at elevated temperatures (100–150°C) to introduce the chloro group .
  • Benzylation : Coupling 2,5-difluorobenzyl halides or alcohols to the pyrazinone core using base-mediated nucleophilic substitution (e.g., NaH in DMF or K₂CO₃ in acetone) .
    Key factors include solvent choice (polar aprotic solvents enhance reactivity), temperature control (prevents side reactions), and stoichiometric ratios (excess POCl₃ ensures complete chlorination). Yields typically range from 50–90%, with purity confirmed via HPLC or TLC .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., 2,5-difluorobenzyl protons at δ 6.8–7.2 ppm; pyrazinone carbonyl at δ 160–165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., C₁₁H₇ClF₂N₂O requires m/z 272.02) .
  • X-ray Crystallography (if available): Resolves bond angles and stereoelectronic effects .

Q. What preliminary biological screening assays are suitable for this compound?

Initial screens focus on target engagement and cytotoxicity:

  • Enzyme Inhibition Assays : Test affinity for kinases, phosphodiesterases (PDEs), or receptors (e.g., CRF-R1) using fluorescence polarization or radiometric methods .
  • Cell Viability Assays : MTT or ATP-luciferase assays in cancer/primary cell lines (IC₅₀ values guide dose-response studies) .
  • Solubility and Stability : Assess pharmacokinetic liabilities (e.g., PBS solubility, metabolic stability in liver microsomes) .

Advanced Research Questions

Q. How do reaction conditions during chlorination lead to divergent products (e.g., mono- vs. di-chlorinated pyrazinones)?

Chlorination outcomes depend on:

  • Temperature : Higher temperatures (>120°C) favor di-chlorination (e.g., 2,5-dichloro derivatives) due to increased electrophilic substitution .
  • Reagent Stoichiometry : Excess POCl₃ (≥3 eq.) drives complete substitution of hydroxyl groups, while limited amounts yield mono-chlorinated products .
  • Steric Effects : Bulky substituents (e.g., 2,5-difluorobenzyl) hinder di-chlorination at adjacent positions . Mechanistic studies using deuterated analogs or computational modeling (DFT) can clarify regioselectivity .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ across assays) be resolved?

Discrepancies may arise from:

  • Assay Design : Radiometric vs. fluorescence-based methods differ in sensitivity (e.g., CRF-R1 binding in PET imaging vs. in vitro kinase assays) .
  • Cellular Context : Off-target effects in complex matrices (e.g., serum proteins) reduce free compound concentration .
  • Metabolite Interference : Phase I metabolites (e.g., dechlorinated derivatives) may exhibit unintended activity. Use stable isotope tracers or LC-MS/MS to monitor metabolic pathways .

Q. What strategies optimize the compound’s selectivity for neurological targets like CRF-R1?

  • Structure-Activity Relationship (SAR) Studies : Modify the pyrazinone core (e.g., introduce electron-withdrawing groups) to enhance blood-brain barrier penetration .
  • Prodrug Design : Mask polar groups (e.g., esterify hydroxyls) to improve bioavailability, with in vivo activation via esterases .
  • Co-crystallization Studies : Resolve target-ligand complexes (e.g., CRF-R1) to identify critical binding motifs .

Q. How is the compound’s potential as a PET imaging agent validated preclinically?

  • Radiolabeling : Incorporate ¹⁸F or ¹¹C isotopes via nucleophilic substitution (e.g., [¹⁸F]fluoroethylation) .
  • Biodistribution Studies : Track uptake in target tissues (e.g., brain) using autoradiography or microPET .
  • Metabolite Analysis : Quantify radiometabolites in plasma via radio-HPLC to confirm in vivo stability .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Chlorination

ParameterOptimal ConditionImpact on Yield/PurityReference
POCl₃ Equivalents3–5 eq.Ensures complete substitution
Temperature120–150°CBalances reactivity vs. degradation
SolventToluene or DMFPolar aprotic enhances kinetics

Q. Table 2. Biological Screening Data

Assay TypeTargetResult (Mean ± SD)Reference
CRF-R1 BindingIC₅₀ = 12 nMHigh affinity for PET imaging
PDE5 InhibitionIC₅₀ = 850 nMModerate selectivity
HepG2 CytotoxicityIC₅₀ > 50 μMLow off-target toxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-1-(2,5-difluorobenzyl)pyrazin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-chloro-1-(2,5-difluorobenzyl)pyrazin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.